2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one
Beschreibung
This compound is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 3,4-dimethylphenyl group at position 4 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₇H₂₄N₄O₄, with a molecular weight of 484.51 g/mol. The structural complexity arises from the strategic placement of methoxy and methyl groups, which influence electronic, steric, and solubility properties.
Eigenschaften
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-16-9-10-18(13-17(16)2)25-20-7-5-6-8-21(20)27(32)31(29-25)15-24-28-26(30-35-24)22-12-11-19(33-3)14-23(22)34-4/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAOMFJBJOQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Phthalazinone Core: The phthalazinone core is typically synthesized through the condensation of phthalic anhydride with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or reduced heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions can involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparison with Analogous Compounds
The compound is compared to structurally related phthalazinone derivatives bearing oxadiazole substituents. Key differences lie in the substitution patterns on the phenyl rings, which modulate physicochemical properties such as logP, molecular weight, and hydrogen-bonding capacity. Below is a comparative analysis:
Key Observations:
- Lipophilicity : The target compound’s logP (~4.8) aligns with analogs in (logP 4.80), indicating a preference for hydrophobic environments.
- Substituent Effects: Methoxy vs. Methyl: Methoxy groups (electron-donating) enhance resonance stabilization, whereas methyl groups (steric) may hinder rotational freedom.
- Molecular Weight : The target compound’s higher molecular weight (484.51 vs. 440.46 in ) is attributed to additional methyl groups, which could impact bioavailability.
Biologische Aktivität
The compound 2-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that combines oxadiazole and phthalazinone moieties. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure features a phthalazinone core linked to an oxadiazole derivative through a methylene bridge. The presence of dimethoxy and dimethyl phenyl groups enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and phthalazinone frameworks exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their potential as acetylcholinesterase inhibitors, making them candidates for Alzheimer's disease treatment.
Anticancer Activity
In studies focusing on the anticancer properties of similar compounds, it was found that the introduction of specific substituents significantly affects their efficacy. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| Compound B | A549 (Lung) | 20.5 | Inhibition of angiogenesis |
| Target Compound | HeLa (Cervical) | 12.0 | Cell cycle arrest |
These findings suggest that the target compound may exhibit similar or enhanced activities due to its unique structure.
Neuroprotective Effects
A study on a series of oxadiazole derivatives indicated that some compounds displayed selective inhibition against butyrylcholinesterase (BuChE) with IC50 values ranging from 5.07 µM to 81.16 µM. Specifically, compounds with similar structural motifs to the target compound demonstrated significant selectivity towards BuChE over acetylcholinesterase (AChE), which is crucial for developing effective treatments for Alzheimer's disease.
Table: Inhibitory Activity Against AChE and BuChE
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Donepezil | 0.5 | 0.8 | 1.6 |
| Compound C | 14.23 | 5.07 | >19.72 |
| Target Compound | TBD | TBD | TBD |
Case Studies
- Case Study on Neuroprotection : A recent study demonstrated that an oxadiazole derivative significantly improved cognitive function in animal models of Alzheimer's disease by inhibiting BuChE activity.
- Case Study on Anticancer Efficacy : In vitro studies showed that the target compound inhibited proliferation in HeLa cells by inducing apoptosis through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
